

An In-depth Technical Guide to the Fundamental Chemical Properties of 9-Bromophenanthrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Bromophenanthrene

Cat. No.: B047481

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **9-bromophenanthrene**, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data for easy reference, and visualizations of experimental workflows.

Core Chemical and Physical Properties

9-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon. It presents as a white to off-white crystalline solid under standard conditions. Its fundamental physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₄ H ₉ Br
Molecular Weight	257.13 g/mol
Melting Point	63-66 °C
Boiling Point	180-190 °C at 2 mmHg
Appearance	White to off-white crystalline powder
Solubility	Insoluble in water; soluble in organic solvents such as ethanol, acetone, toluene, chloroform, acetic acid, and carbon disulfide. [1]
CAS Number	573-17-1

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **9-bromophenanthrene**. While precise, authenticated peak lists are not readily available in all public databases, the following tables provide key mass spectrometry data and expected regions for NMR and IR signals based on the compound's structure.

Mass Spectrometry

The electron ionization mass spectrum of **9-bromophenanthrene** is characterized by the following major peaks:

m/z	Interpretation
256	Molecular ion [M] ⁺
258	Isotopic peak for [M+2] ⁺ due to ⁸¹ Br
176	Fragment ion [M-Br] ⁺

¹H NMR Spectroscopy

The ^1H NMR spectrum of **9-bromophenanthrene** in CDCl_3 would be expected to show complex multiplets in the aromatic region, typically between 7.5 and 8.7 ppm. The exact chemical shifts and coupling constants would require experimental determination.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **9-bromophenanthrene** would display multiple signals in the aromatic region (approximately 120-135 ppm). The carbon atom attached to the bromine would be expected to have a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of **9-bromophenanthrene** would exhibit characteristic absorption bands for an aromatic system. Key expected absorptions include:

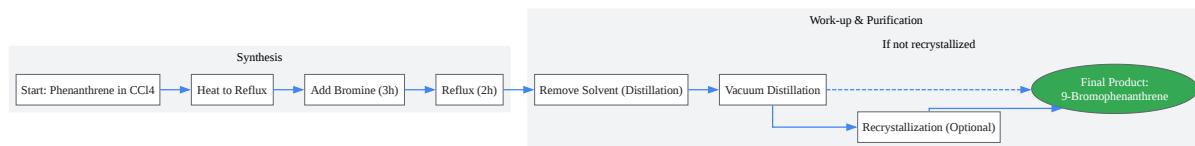
Wavenumber (cm^{-1})	Vibration Type
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C ring stretching
900-675	C-H out-of-plane bending

Experimental Protocols: Synthesis of 9-Bromophenanthrene

The most common and well-documented method for the synthesis of **9-bromophenanthrene** is the direct bromination of phenanthrene. The following detailed protocol is adapted from *Organic Syntheses*.^[2]

Materials and Equipment

- Phenanthrene (pure)
- Carbon tetrachloride (dry)
- Bromine


- 5-L three-necked flask
- Reflux condenser
- Dropping funnel
- Mechanical stirrer
- Heating mantle
- Distillation apparatus (Claisen flask, condenser, receiving flask)
- Vacuum source

Procedure

- Dissolution of Phenanthrene: In a 5-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.[2]
- Bromination: Heat the solution to a gentle reflux with continuous stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over a period of approximately 3 hours. Hydrogen bromide gas will evolve during the addition and should be vented safely.[2]
- Completion of Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at a gentle reflux for an additional 2 hours to ensure the evolution of the remaining hydrogen bromide.[2]
- Solvent Removal: Allow the reaction mixture to cool. Transfer the mixture to a Claisen flask and remove the carbon tetrachloride solvent by distillation under reduced pressure (10-30 mmHg).[2]
- Purification by Distillation: The crude **9-bromophenanthrene** residue is then purified by vacuum distillation. Collect the fraction boiling at 177–190 °C at a pressure of 2 mmHg.[2]
- Recrystallization (Optional): For higher purity, the distilled product can be recrystallized from ethanol.[2]

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **9-bromophenanthrene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **9-bromophenanthrene**.

Safety and Handling

9-Bromophenanthrene is considered a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgsyn.org [orgsyn.org]
- 2. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Fundamental Chemical Properties of 9-Bromophenanthrene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047481#9-bromophenanthrene-fundamental-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com